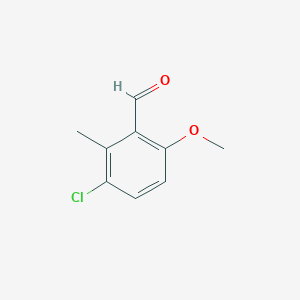

3-Chloro-6-methoxy-2-methylbenzaldehyde

Katalognummer B3156170

Key on ui cas rn:

82128-14-1

Molekulargewicht: 184.62 g/mol

InChI-Schlüssel: FMDHZKRBTPCCBK-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US04399296

Procedure details

4-Chloro-3-methylanisole (15.4 g., 0.10 mole) was taken into 200 ml. of methylene chloride and cooled to 0° C. Titanium tetrachloride (37.9 g., 0.2 mole) and then 1,1-dichloromethyl methyl ether (13.8 g., 0.12 mole) were added, each over a 2 minute period. The reaction mixture was stirred at room temperature for 1 hour, poured over 500 ml. of ice and water and the organic layer separated. The aqueous layer was extracted with two portions of fresh methylene chloride and these extracts combined with the original organic layer. The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated dryness (15.2 g., 82%), containing two thirds 5-chloro-2-methoxy-4-methylbenzaldehyde [Rf 0.35 (1:1 chloroform:hexane] and one third of the desired isomeric product [Rf 0.28 (1:1 chloroform:hexane]. These two compounds were separated by chromatography on 1 kg. of silica gel, eluting with 1:1 methylene chloride:hexane, collecting 15 ml. fractions and monitoring by tlc. Fractions 115-140 were combined and evaporated to dryness to yield the undesired Rf 0.35 isomer (860 mg., m.p. 86°-88° C.). Fractions 240-310 were combined to yield the desired 3-chloro-6-methoxy-2-methylbenzaldehyde [1.61 g.; m.p. 95°-97° C., pnmr/CDCl3 /delta 2.4 (s, 3H), 3.9 (s, 3H), 6.8 (s, 1H), 7.7 (s, 1H), 10.4 (s, 1H); Rf 0.28 (1:1 methylene chloride:hexane)].

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[CH3:10].[CH3:11][O:12]C(Cl)Cl>[Ti](Cl)(Cl)(Cl)Cl.C(Cl)Cl>[Cl:1][C:2]1[C:3]([CH3:10])=[C:4]([C:5]([O:8][CH3:9])=[CH:6][CH:7]=1)[CH:11]=[O:12]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

15.4 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C=C(C=C1)OC)C

|

Step Two

|

Name

|

|

|

Quantity

|

13.8 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(Cl)Cl

|

|

Name

|

|

|

Quantity

|

37.9 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Ti](Cl)(Cl)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred at room temperature for 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

poured over 500 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of ice and water and the organic layer separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer was extracted with two portions of fresh methylene chloride

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic layers were washed with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated dryness (15.2 g., 82%)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing two thirds 5-chloro-2-methoxy-4-methylbenzaldehyde [Rf 0.35 (1:1 chloroform

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

These two compounds were separated by chromatography on 1 kg

|

WASH

|

Type

|

WASH

|

|

Details

|

of silica gel, eluting with 1:1 methylene chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

hexane, collecting 15 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield the undesired Rf 0.35 isomer (860 mg., m.p. 86°-88° C.)

|

Outcomes

Product

Details

Reaction Time |

2 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C(=C(C=O)C(=CC1)OC)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |